(5-Chloro-6-fluoropyridin-3-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone
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Description
The compound “(5-Chloro-6-fluoropyridin-3-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The pyridine rings are substituted with chlorine and fluorine atoms, and the piperazine ring is substituted with a methanone group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the nitrogen atoms in the pyridine and piperazine rings would likely result in these rings being planar. The electronegativity of the nitrogen, chlorine, and fluorine atoms would also likely result in these atoms pulling electron density towards themselves, creating areas of partial negative charge .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyridine and piperazine rings might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms. The chlorine and fluorine atoms might be replaced in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the nitrogen atoms might result in the compound being able to form hydrogen bonds, which could affect its solubility in different solvents .Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5-chloro-6-fluoropyridin-3-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF2N4O/c16-12-7-10(8-20-14(12)18)15(23)22-5-3-21(4-6-22)13-2-1-11(17)9-19-13/h1-2,7-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPYVNPXMMPJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)F)C(=O)C3=CC(=C(N=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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